1-Amino-1-(2-methoxyphenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(2-methoxyphenyl)acetone is an organic compound with the molecular formula C10H13NO2 It is a member of the α-amino ketone family, characterized by the presence of an amino group attached to the carbon adjacent to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-(2-methoxyphenyl)acetone can be synthesized through several methods. One common approach involves the nucleophilic substitution of an α-halogenated ketone with an amine. For instance, the reaction of 2-methoxyphenylacetone with ammonia or a primary amine under basic conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(2-methoxyphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-Amino-1-(2-methoxyphenyl)acetone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-methoxyphenyl)acetone involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving the formation of imines, oximes, or other derivatives, which can interact with biological targets .
Comparison with Similar Compounds
1-Amino-1-phenylacetone: Lacks the methoxy group, resulting in different chemical properties.
1-Amino-1-(4-methoxyphenyl)acetone: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications
Uniqueness: This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-amino-1-(2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-6,10H,11H2,1-2H3 |
InChI Key |
KOFRUKOOWHYHBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.